molecular formula C15H28N2O4 B13211231 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

Cat. No.: B13211231
M. Wt: 300.39 g/mol
InChI Key: QTBZGKFWICGWOT-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid typically involves the protection of the amine group using the BOC group. The process generally starts with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new piperidine derivatives with different functional groups.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid involves the protection of the amine group by the BOC group. This protection prevents unwanted side reactions during chemical synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is unique due to the presence of both the BOC protecting group and the diethylamino substituent. This combination provides specific chemical properties that make it valuable in various synthetic and research applications. The compound’s ability to undergo selective reactions while maintaining stability under different conditions highlights its versatility and importance in scientific research.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

5-(diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C15H28N2O4/c1-6-16(7-2)12-8-11(13(18)19)9-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)

InChI Key

QTBZGKFWICGWOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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